

HJC0416: A Potent, Orally Bioavailable STAT3 Inhibitor for Gene Regulation Studies

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Compound of Interest		
Compound Name:	HJC0416	
Cat. No.:	B15139552	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] Its persistent activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[1][2][3] **HJC0416** has emerged as a potent, orally active small-molecule inhibitor of STAT3, demonstrating significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][4][5] These application notes provide a comprehensive overview of **HJC0416**, its mechanism of action, and detailed protocols for its use in studying STAT3-mediated gene regulation.

Mechanism of Action

HJC0416 exerts its inhibitory effects on the STAT3 signaling pathway through multiple mechanisms. It has been shown to decrease the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr-705), a key step in its activation.[1][4] This inhibition of phosphorylation prevents STAT3 dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene expression. Furthermore, **HJC0416** has been observed to reduce the total expression levels of the STAT3 protein.[1] Downstream, **HJC0416** treatment leads to the downregulation of STAT3 target genes such as Cyclin D1, which is involved in cell cycle



progression, and an increase in the expression of cleaved caspase-3, a marker of apoptosis.[1] [4] Interestingly, **HJC0416** has also been found to inhibit the NF-κB pathway, suggesting a dual inhibitory effect that could be beneficial in therapeutic contexts.[6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of **HJC0416** in various experimental models.

Table 1: In Vitro Efficacy of HJC0416

Parameter	Cell Line	ell Line Value	
IC50 (Proliferation)	MDA-MB-231 (ER- negative breast 1.97 μM cancer)		[7]
ER-positive breast cancer cells	1.76 μΜ	[7]	
AsPC-1 (pancreatic cancer)	40 nM	[7]	_
Panc-1 (pancreatic cancer)	1.88 μΜ	[7]	
STAT3 Promoter Activity Inhibition	MDA-MB-231	~51% at 5 µM	[1][7]
Comparison with Stattic	STAT3 Promoter Activity Inhibition	HJC0416: ~51% at 5 μM, Stattic: ~39% at 5 μΜ	[1][7]

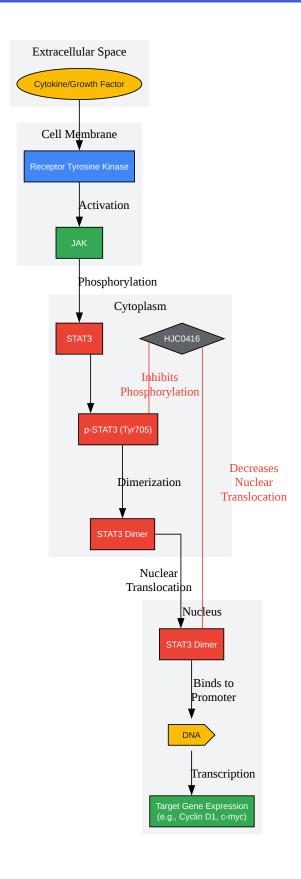
Table 2: In Vivo Efficacy of **HJC0416** in MDA-MB-231 Xenograft Model



Administration Route	Dosage	Duration	Tumor Volume Reduction	Reference
Intraperitoneal (i.p.)	10 mg/kg	7 days	67%	[7]
Oral (p.o.)	100 mg/kg	14 days	46%	[7]

Signaling Pathways and Experimental Workflows









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